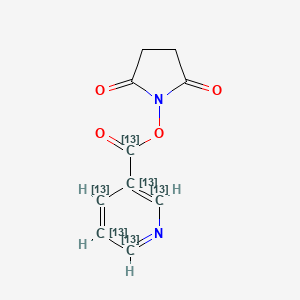

![molecular formula C8H7N3O B1511499 1-甲基-1H-咪唑并[4,5-b]吡啶-2-甲醛 CAS No. 57806-04-9](/img/structure/B1511499.png)

1-甲基-1H-咪唑并[4,5-b]吡啶-2-甲醛

描述

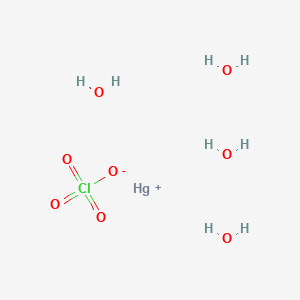

1-Methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde is a chemical compound with the molecular formula C8H7N3O. It has a molecular weight of 161.16 . It is a solid substance and is stored at temperatures between 2-8°C in an inert atmosphere .

Molecular Structure Analysis

The InChI code for 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde is 1S/C8H7N3O/c1-11-6-3-2-4-9-8(6)10-7(11)5-12/h2-5H,1H3 . This indicates that the compound contains one carbon atom attached to a methyl group (CH3), an imidazole ring fused with a pyridine ring, and a carbaldehyde group (CHO).Physical And Chemical Properties Analysis

1-Methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .作用机制

Target of Action

Compounds with a similar imidazo[4,5-b]pyridine structure have been found to target gaba a receptors . They are also known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism .

Mode of Action

Similar imidazo[4,5-b]pyridine derivatives have been found to act as positive allosteric modulators of gaba a receptors . This suggests that 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde might interact with its targets and cause changes in their activity, leading to downstream effects.

Biochemical Pathways

Imidazo[4,5-b]pyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism .

Pharmacokinetics

The structural resemblance between the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines has prompted investigations into their potential therapeutic significance . This suggests that the compound may have favorable pharmacokinetic properties.

Result of Action

Similar imidazo[4,5-b]pyridine derivatives have been found to have medicinal significance in the central nervous system, digestive system, cancer, inflammation, etc .

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c .

实验室实验的优点和局限性

1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde is a versatile intermediate for the synthesis of several heterocyclic compounds. It is relatively easy to synthesize and can be used in a variety of laboratory experiments. However, it is volatile and has a pungent odor, which can be a limitation in laboratory experiments.

未来方向

1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde has a wide range of potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Further research is needed to determine the potential therapeutic applications of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde. Additionally, further research is needed to explore the potential biochemical and physiological effects of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde. Finally, further research is needed to explore the potential of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde as a catalyst in the synthesis of other heterocyclic compounds.

科学研究应用

材料科学

此化合物属于芳香杂环类,在材料科学领域展现出巨大潜力 . 它们可用于开发光电器件 .

传感器

咪唑并[4,5-b]吡啶衍生物已用于创建传感器 . 它们独特的化学结构使其能够与各种物质相互作用,在检测特定分子方面发挥作用 .

制药领域

在制药领域,这些化合物展现出令人鼓舞的结果 . 它们已用于开发抗癌药物 .

共聚焦显微镜和成像

咪唑并[4,5-b]吡啶衍生物可用作共聚焦显微镜和成像的发射体 . 它们的发光特性使其成为该应用的理想选择 .

DNA相互作用

一些咪唑并[4,5-b]吡啶衍生物已显示出形成DNA加合物并诱导DNA损伤的能力 . 该特性正在研究其在基因研究和治疗中的潜在应用 .

抗结核药物

安全和危害

属性

IUPAC Name |

1-methylimidazo[4,5-b]pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c1-11-6-3-2-4-9-8(6)10-7(11)5-12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYNGMNQXTCULHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=CC=C2)N=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743210 | |

| Record name | 1-Methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57806-04-9 | |

| Record name | 1-Methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

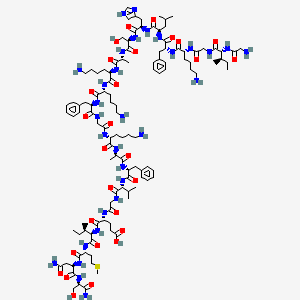

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,6S)-5,5,11,11-Tetramethyltetracyclo[6.2.1.01,6.06,10]undecan-2-ol](/img/structure/B1511418.png)

![(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,1,2,2,6,6,7,7-octatritio-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1511421.png)

![2-[Carboxymethyl-[2-(carboxymethylsulfanyl)ethyl]amino]acetic acid;hydrate](/img/structure/B1511429.png)

![[5',5''-2H2]2'-deoxyadenosine 1-hydrate](/img/structure/B1511431.png)

![[(2S,3S)-3-Diphenylphosphanylbutan-2-yl]-diphenylphosphane;palladium(2+);prop-1-ene;perchlorate](/img/structure/B1511433.png)

![2,2'-[(1S)-5,10-Dioxo-2-phenyl-2,3,5,10-tetrahydro-1H-[1,2,4]diazaphospholo[1,2-b]phthalazine-1,3-diyl]bis{N-[(1S)-1-phenylethyl]benzamide}](/img/structure/B1511437.png)

![3-[(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)oxy]-N-(2,5-dimethoxy-4-methylphenyl)naphthalene-2-carboxamide](/img/structure/B1511439.png)